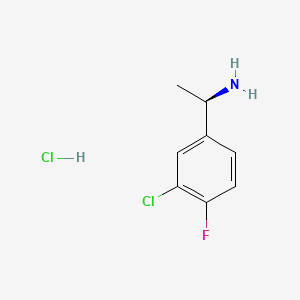

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

Description

X-ray Crystallographic Analysis of Diastereomeric Salts

X-ray crystallographic studies of diastereomeric salts containing 1-phenylethylamine derivatives have provided crucial insights into the structural characteristics that govern chiral resolution behavior and stereochemical stability. Research conducted on related 1-phenylethylammonium salt systems has demonstrated that the Cambridge Crystallographic Database contains structures of twelve diastereomeric pairs with 1-phenylethylamine base, with nine of these pairs having published optical resolution results. These crystallographic investigations reveal that diastereomeric salts often exhibit significantly different packing arrangements, density differences, and hydrogen bonding patterns that directly correlate with their resolution efficiency.

The structural analysis of diastereomeric pairs shows three primary types of structural features that significantly affect separation by crystallization: hydrogen bonding systems, conformational differences of the anions, and aromatic ring stacking patterns. In cases where efficient diastereomer separation occurs, substantial density differences between the diastereomers are observed, with density variations ranging from 0.026 g cm⁻³ to 0.160 g cm⁻³ depending on the specific acid partner used in salt formation. The most effective resolutions occur when the density difference exceeds 0.072 g cm⁻³, as demonstrated by comparative studies of homologous acid systems.

Crystallographic data for related tetrachlorocobaltate salts of racemic amines reveals that different halogen substitution patterns can lead to dramatically different chiral resolution behaviors. While racemic 1-(4-fluorophenyl)ethylamine retains its racemic nature yielding an A2CoCl4 salt, the analogous chloro derivative forms a conglomerate of A3CoCl4Cl salts. The crystallographic analysis shows that both enantiomers possess identical crystal morphology, color, and solubility, making mechanical separation challenging despite their distinguishable X-ray diffraction patterns.

Table 1: Crystallographic Parameters of Related Phenylethylamine Diastereomeric Salts

| Compound System | Space Group | Density Difference (g cm⁻³) | Resolution Efficiency (F) | Structural Feature |

|---|---|---|---|---|

| Salt Pair 6 | - | 0.072 | 0.39 | Perpendicular phenyl ring stacking |

| Salt Pair 7 | - | 0.160 | 0.77 | Parallel phenyl ring stacking |

| Salt Pair 3 | - | 0.026 | No separation | Minimal conformational difference |

| Tetrachlorocobaltate (Fluorine) | P1̄ | - | No resolution | A2CoCl4 type |

| Tetrachlorocobaltate (Chlorine) | P21 | - | Conglomerate formation | A3CoCl4Cl type |

Absolute Configuration Determination via Chiral Derivatizing Agents

The determination of absolute configuration in this compound relies heavily on established chiral derivatization methodologies, particularly the modified Mosher's method, which has proven effective for amino compounds requiring less than 0.1 mg of sample material. The Mosher's acid derivatization approach involves converting the chiral amine to diastereomeric amides using enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid, allowing for Nuclear Magnetic Resonance spectroscopic analysis to determine both the absolute configuration and enantiomeric purity of the starting material.

The modified Mosher's method application to N-methoxy-α-trifluoromethylphenylacetyl derivatives of amino acid esters and acyclic amines demonstrates the general applicability of this technique for determining absolute configurations of alpha-carbons in amino compounds. The method requires achieving very high conversion rates, essentially 100%, to guarantee that the ratio of diastereomeric derivatives accurately reflects the ratio of starting amine enantiomers. Incomplete conversion can lead to kinetic resolution effects, where one enantiomer reacts preferentially with the chiral derivatizing agent, thereby skewing the analytical results.

Mosher's acid itself is available as a single enantiomer through resolution via diastereomeric salt formation using (R)-1-phenylethylamine, establishing a reliable source of enantiomerically pure derivatizing reagent. The derivatization process converts racemic or scalemic mixtures of amines to diastereomeric amides, which exhibit different physical and chemical properties including distinct Nuclear Magnetic Resonance spectral characteristics. This approach has been successfully applied to determine the enantiomeric purity of various chiral alcohols and amines, with the technique demonstrating particular utility in confirming complete enantiomeric purity when only one diastereomer is detected in the final analysis.

The stereochemical assignment process involves careful analysis of the Nuclear Magnetic Resonance chemical shift differences between diastereomeric derivatives, with specific attention to the spatial relationships between the chiral centers and the aromatic substituents in the Mosher's acid moiety. The success of this methodology depends on achieving complete derivatization while avoiding any competing reactions that might affect the stereochemical integrity of the chiral center under investigation.

Properties

IUPAC Name |

(1R)-1-(3-chloro-4-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZRFOSIIFHDFS-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)F)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693623 | |

| Record name | (1R)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257106-65-2 | |

| Record name | (1R)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reaction Conditions

The synthesis of (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride often begins with halogenated aromatic precursors. A patented method outlines a three-step process starting from 3,4-dichloronitrobenzene :

-

Fluorine Displacement :

Reacting 3,4-dichloronitrobenzene with potassium monofluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at reflux temperatures (120–150°C) replaces one chlorine atom with fluorine. This step yields 3-chloro-4-fluoronitrobenzene with reported yields of 86–90%. -

Nitro Reduction :

Catalytic hydrogenation of the nitro group using palladium on carbon (Pd/C) in methanol under hydrogen gas converts 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline . This step achieves yields of 90% with high purity (HPLC >99.5%). -

Salification :

Treating the freebase amine with anhydrous HCl gas in a solvent like ethanol or dichloromethane forms the hydrochloride salt.

Adaptation for Ethanamine Synthesis

To introduce the ethylamine moiety, the primary amine intermediate (3-chloro-4-fluoroaniline ) undergoes reductive amination. Reacting with acetaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation conditions generates the secondary amine. Enantiomeric resolution via chiral chromatography or diastereomeric salt formation isolates the (R)-enantiomer.

Asymmetric Reductive Amination Method

Ketone Preparation and Catalytic Hydrogenation

A stereoselective route involves the asymmetric reduction of 3-chloro-4-fluorophenylacetone (Fig. 1).

Synthetic Steps :

-

Ketone Synthesis :

Friedel-Crafts acylation of 3-chloro-4-fluorobenzene with acetyl chloride in the presence of AlCl₃ yields the acetophenone derivative. -

Reductive Amination :

The ketone reacts with ammonium acetate and a chiral catalyst (e.g., Ru-BINAP) under hydrogen pressure (50–100 psi) to produce (R)-1-(3-chloro-4-fluorophenyl)ethanamine. This method achieves enantiomeric excess (ee) >98% and yields of 80–85%.

Table 1: Key Reaction Parameters for Asymmetric Reductive Amination

| Parameter | Conditions | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| Catalyst | Ru-(S)-BINAP | 82 | 99 | |

| Solvent | Methanol | 78 | 97 | |

| Hydrogen Pressure | 50 psi | 85 | 98 |

Chiral Resolution Techniques

Racemic Synthesis and Diastereomeric Salt Formation

For industrial-scale production, racemic 1-(3-chloro-4-fluorophenyl)ethanamine is synthesized via:

-

Nucleophilic Substitution : Reacting 3-chloro-4-fluorobenzyl chloride with potassium cyanide (KCN) to form the nitrile, followed by reduction with LiAlH₄.

The racemic mixture is resolved using chiral acids (e.g., L-tartaric acid) to form diastereomeric salts. Crystallization in ethanol/water selectively precipitates the (R)-enantiomer salt, which is neutralized to recover the freebase and converted to the hydrochloride.

Table 2: Resolution Efficiency with Different Chiral Acids

| Chiral Acid | Solvent System | Recovery (%) | ee (%) | Source |

|---|---|---|---|---|

| L-Tartaric Acid | Ethanol/H₂O | 65 | 99 | |

| D-DBTA | Acetone/H₂O | 70 | 98 |

Comparative Analysis of Synthesis Routes

Yield and Stereochemical Control

-

Fluorine Displacement Route : Offers high yields (80–90%) but requires additional steps for enantiomer resolution, increasing production costs.

-

Asymmetric Reduction : Provides superior stereocontrol (ee >98%) and fewer steps, but relies on expensive chiral catalysts.

-

Chiral Resolution : Cost-effective for large-scale production but generates waste from unresolved enantiomers.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, alkanes, alcohols, and various substituted phenyl derivatives.

Scientific Research Applications

®-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Positional Isomers

Positional isomerism significantly impacts physicochemical and biological properties. Key analogs include:

Structural Implications :

Functional Group Variations

Variations in substituents or backbone structure yield distinct properties:

Functional Group Analysis :

Enantiomeric Comparisons

The R-configuration of the original compound is critical for chiral recognition. For example:

- (R)-1-(4-tert-Butylphenyl)-N-methylethanamine hydrochloride (CAS: N/A) showed 57% yield in synthesis and demonstrated antifungal activity, whereas its S-enantiomer exhibited lower efficacy .

Research Implications and Gaps

- Physicochemical Properties : Fluorine and chlorine substituents balance electronegativity and lipophilicity, but systematic studies on solubility, stability, and permeability are lacking.

- Biological Data : Antifungal and receptor-binding activities are inferred from structurally related compounds (e.g., ), but targeted assays for the original compound are needed.

- Safety: No GHS hazard data are available for the original compound, though hydrochloride salts generally require precautions against inhalation and skin contact .

Biological Activity

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound possesses a chiral center, which contributes to its unique biological activity. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its interaction with various biological targets. The molecular formula is , and it is commonly studied for its role as a neurotransmitter modulator.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It can function as an agonist or antagonist , modulating various biochemical pathways. Notably, it has been shown to influence serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .

Key Mechanisms:

- Agonistic Activity : Enhances receptor signaling, potentially leading to antidepressant effects.

- Antagonistic Activity : Inhibits receptor signaling, which may be beneficial in conditions characterized by excessive neurotransmitter activity.

Biological Effects

Research indicates that this compound exhibits a range of biological activities, including:

- Antidepressant-like Effects : In vivo studies have demonstrated that this compound can produce significant antidepressant-like effects in animal models .

- Neuroprotective Properties : It has been suggested that the compound may protect neurons from damage through modulation of neuroinflammatory pathways.

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial and antifungal properties, although further research is needed to establish these effects conclusively .

Case Studies

- Serotonin Receptor Modulation :

-

Neuroprotective Effects :

- In a model of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal death. This suggests potential applications in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for optimizing the synthesis of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride to ensure high enantiomeric purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity) and catalysts to preserve chirality. Asymmetric hydrogenation of the ketone precursor (e.g., 3-chloro-4-fluoroacetophenone) using chiral catalysts like Ru-BINAP complexes ensures enantioselectivity . Post-synthesis, purification via recrystallization or chiral HPLC (e.g., using amylose-based columns) is critical to achieve >98% enantiomeric excess (ee). Analytical validation with polarimetry and NMR chiral shift reagents (e.g., Eu(hfc)₃) confirms purity .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous vs. organic experimental systems?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for biological assays) by forming ion-dipole interactions with water. Stability testing under varying pH (1–7.4) and temperature (4–37°C) is essential. For organic-phase reactions (e.g., coupling reactions), freebase generation via neutralization with NaOH may be required. Stability studies using LC-MS can identify degradation products (e.g., dehalogenation or oxidation byproducts) .

Q. Which analytical techniques are most reliable for confirming the stereochemical configuration and structural integrity of this compound?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement) provides definitive stereochemical confirmation . Complementary methods include:

- Chiral HPLC : Baseline separation of enantiomers using a Chiralpak® AD-H column (hexane:isopropanol mobile phase) .

- Vibrational Circular Dichroism (VCD) : Distinguishes R/S configurations via IR spectra differences .

- ¹³C NMR with chiral solvating agents : Resolves diastereomeric splitting in spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor binding affinity) across studies?

- Methodological Answer : Discrepancies may arise from enantiomeric impurities, assay conditions (e.g., buffer ionic strength), or receptor isoform specificity. To address this:

- Reproduce assays under standardized conditions (e.g., HEK-293 cells expressing human serotonin receptors).

- Quantify enantiomeric purity post-assay using chiral LC-MS to rule out racemization .

- Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes to explain variability in Ki values .

Q. What strategies are effective for studying the compound’s metabolic stability and potential toxicity in preclinical models?

- Methodological Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. CYP450 isoform inhibition assays identify metabolic pathways .

- Reactive metabolite screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) detect electrophilic intermediates .

- Zebrafish toxicity models : Assess LC₅₀ and developmental effects at 10–100 µM concentrations, correlating with in silico predictions (e.g., ProTox-II) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- QSAR modeling : Train models on existing analogs (e.g., 3-chloro-4-fluorophenyl derivatives) to predict logP, pKa, and binding energy .

- Molecular dynamics simulations : Analyze ligand-receptor binding stability (e.g., with serotonin transporter SERT) over 100 ns trajectories to identify critical interactions (e.g., π-π stacking with Phe341) .

- Free-energy perturbation (FEP) : Calculate relative binding affinities for halogen-substituted analogs (e.g., replacing Cl with Br) .

Q. What experimental approaches validate the compound’s role in modulating neurotransmitter systems (e.g., serotonin/dopamine)?

- Methodological Answer :

- Radioligand displacement assays : Use [³H]citalopram for SERT or [³H]spiperone for dopamine D₂ receptors. IC₅₀ values <1 µM suggest high potency .

- Electrophysiology (patch-clamp) : Measure changes in neuronal firing rates in primary cortical cultures exposed to 1–10 µM compound .

- Microdialysis in rodents : Quantify extracellular serotonin/dopamine levels in the prefrontal cortex post-administration (1–10 mg/kg i.p.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.